molecular formula C14H15NO3 B14597883 Cycloheptanone, 2-[(3-nitrophenyl)methylene]- CAS No. 60719-15-5

Cycloheptanone, 2-[(3-nitrophenyl)methylene]-

Cat. No.: B14597883
CAS No.: 60719-15-5
M. Wt: 245.27 g/mol
InChI Key: FCJXKWDSDZGEHY-UHFFFAOYSA-N
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Description

Cycloheptanone, 2-[(3-nitrophenyl)methylene]- is an organic compound that belongs to the class of cyclic ketones It is characterized by a seven-membered ring structure with a ketone functional group and a nitrophenylmethylene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

Cycloheptanone, 2-[(3-nitrophenyl)methylene]- can be synthesized through several methods. One common approach involves the condensation of cycloheptanone with 3-nitrobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of cycloheptanone, 2-[(3-nitrophenyl)methylene]- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Cycloheptanone, 2-[(3-nitrophenyl)methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cycloheptanone, 2-[(3-nitrophenyl)methylene]- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of cycloheptanone, 2-[(3-nitrophenyl)methylene]- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The ketone group can also participate in nucleophilic addition reactions, leading to the formation of various adducts.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A six-membered ring ketone with similar reactivity but different ring size.

    Cyclooctanone: An eight-membered ring ketone with similar properties but larger ring size.

    Tropinone: A bicyclic ketone with a different structural framework but similar functional groups.

Uniqueness

Cycloheptanone, 2-[(3-nitrophenyl)methylene]- is unique due to its seven-membered ring structure and the presence of both a nitrophenylmethylene substituent and a ketone functional group. This combination of features imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

60719-15-5

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

2-[(3-nitrophenyl)methylidene]cycloheptan-1-one

InChI

InChI=1S/C14H15NO3/c16-14-8-3-1-2-6-12(14)9-11-5-4-7-13(10-11)15(17)18/h4-5,7,9-10H,1-3,6,8H2

InChI Key

FCJXKWDSDZGEHY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)CC1

Origin of Product

United States

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